[1-(Benzylsulfonyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
4-(4-Methylpiperidine-1-carbonyl)-1-phenylmethanesulfonylpiperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidine-1-carbonyl)-1-phenylmethanesulfonylpiperidine typically involves multiple steps, starting with the preparation of 4-methylpiperidine. One common method for synthesizing 4-methylpiperidine is through the hydrogenation of pyridine over a molybdenum disulfide catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes and the use of specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidine-1-carbonyl)-1-phenylmethanesulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
4-(4-Methylpiperidine-1-carbonyl)-1-phenylmethanesulfonylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidine-1-carbonyl)-1-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine-1-carbonylphenylboronic acid: This compound shares the piperidine and carbonyl functional groups but differs in its boronic acid moiety.
4-Methylpiperidine-1-carbonylbenzonitrile: Similar in structure but contains a benzonitrile group instead of the sulfonyl group.
Uniqueness
4-(4-Methylpiperidine-1-carbonyl)-1-phenylmethanesulfonylpiperidine is unique due to its combination of piperidine, carbonyl, and sulfonyl functional groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N2O3S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
(1-benzylsulfonylpiperidin-4-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H28N2O3S/c1-16-7-11-20(12-8-16)19(22)18-9-13-21(14-10-18)25(23,24)15-17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3 |
InChI Key |
WMXRCOSMNXGYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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